

Foreword: Navigating the Specificity of Chemical Matter

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Compound of Interest

Compound Name: 1-(2-methylbenzoyl)piperazine

CAS No.: 775579-10-7

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In the landscape of chemical research and drug development, it is common to encounter compounds that, while structurally intriguing, lack an extensive body of dedicated literature. 1-(o-toluoyl)piperazine is one such molecule. A clear distinction must be made from its close structural relative, 1-(o-tolyl)piperazine, which lacks the carbonyl (C=O) group and is thus an N-aryl amine rather than an N-acyl amide. This guide is specifically focused on the N-acyl derivative, 1-(o-toluoyl)piperazine, also known as **1-(2-methylbenzoyl)piperazine**. Where direct experimental data for this exact molecule is not publicly available, this guide will synthesize information from established principles of organic chemistry and the well-documented behavior of analogous N-acylpiperazine structures, providing a robust and scientifically grounded framework for researchers.

Molecular Profile and Physicochemical Properties

1-(o-toluoyl)piperazine belongs to the N-acylpiperazine class of compounds. Its structure is characterized by a piperazine ring, a versatile pharmacophore, acylated at one nitrogen atom with an o-toluoyl (2-methylbenzoyl) group. This structural arrangement imparts specific chemical characteristics that are foundational to its synthesis, analysis, and potential biological activity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Significance |
|-------------------|--|--|
| Molecular Formula | C ₁₂ H ₁₆ N ₂ O | --- |
| Molar Mass | 204.27 g/mol | Foundational for all stoichiometric calculations. |
| Appearance | Likely a white to off-white solid | Typical for small organic amides at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, Chloroform, Methanol); low aqueous solubility. | The amide and tertiary amine provide polarity, but the aromatic ring and hydrocarbon backbone limit water solubility. |
| Basicity (pKa) | pKa of the free N-H is ~8-9 | The basicity of the secondary amine is lower than piperazine itself due to the electron-withdrawing effect of the adjacent acyl group, but it remains a key site for salt formation. |

Synthesis and Purification

The most direct and widely adopted method for synthesizing N-acylpiperazines is the nucleophilic acyl substitution between a piperazine and a corresponding acyl chloride.^{[1][2]}

Synthesis Protocol: Acylation of Piperazine

This protocol describes a standard laboratory-scale synthesis of 1-(o-toluoyl)piperazine from piperazine and o-toluoyl chloride.

Core Causality: The reaction hinges on the nucleophilicity of the secondary amine of piperazine attacking the electrophilic carbonyl carbon of o-toluoyl chloride. A key challenge in working with piperazine is preventing di-acylation. This is controlled by using an excess of piperazine, which

acts as both the reactant and a base to neutralize the HCl byproduct, or more commonly, by using a non-nucleophilic external base like triethylamine (TEA) and controlling the stoichiometry.

Step-by-Step Methodology:

- **Reactant Preparation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM), at a concentration of approximately 0.5 M.
- **Base Addition:** Add triethylamine (1.1 equivalents) to the solution. This will act as an acid scavenger for the HCl generated during the reaction.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize side products.
- **Acyl Chloride Addition:** Dissolve o-toluoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled piperazine solution over 15-20 minutes with vigorous stirring.
- **Reaction Progression:** Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
- **Aqueous Workup:** Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Caption: Reaction workflow for the synthesis of 1-(o-toluoyl)piperazine.

Potential Mechanism of Action and Pharmacological Profile

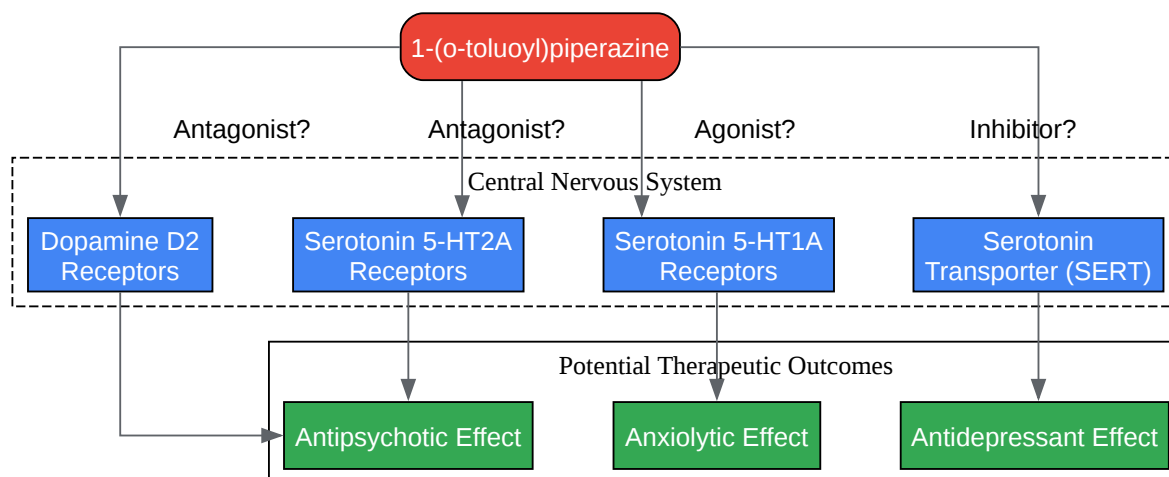
While specific pharmacological data for 1-(o-toluoyl)piperazine is scarce, its structure as a piperazine derivative provides a strong basis for hypothesizing its biological targets. The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently found in centrally active agents.[3]

Hypothesized Targets:

- **Dopamine and Serotonin Receptors:** Many N-substituted piperazines interact with dopaminergic (D₂) and serotonergic (5-HT) receptor families.[4] These interactions are foundational to treatments for psychosis, depression, and anxiety.
- **Neurotransmitter Transporters:** The structure may allow for interaction with monoamine transporters (SERT, DAT, NET), potentially inhibiting the reuptake of neurotransmitters. Quantitative structure-activity relationship (QSAR) studies on similar piperazine derivatives have shown that specific substitutions heavily influence these activities.[5]

The Role of the o-Toluoyl Group:

The N-acyl group significantly alters the electronic properties compared to N-aryl or N-alkyl piperazines. It introduces a planar amide bond and acts as a hydrogen bond acceptor. The ortho-methyl group provides steric bulk, which can influence receptor binding by forcing a specific conformation of the molecule. Structure-activity relationship (SAR) studies on related compounds consistently show that modifications at this position are critical for potency and selectivity.[6][7]



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Caption: Hypothesized signaling pathways for 1-(o-toluoyl)piperazine in the CNS.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of the synthesized compound.

Spectroscopic and Chromatographic Methods

Table 2: Expected Analytical Data for 1-(o-toluoyl)piperazine

| Technique | Expected Observations | Purpose |
|---------------------|---|---|
| ¹ H NMR | Aromatic protons (4H): ~7.2-7.5 ppm Piperazine protons (8H): Broad signals, ~3.4-3.8 ppm Methyl protons (3H): Singlet, ~2.4 ppm | Structural confirmation and purity assessment. |
| ¹³ C NMR | Amide Carbonyl (C=O): ~169-171 ppm Aromatic carbons: ~125-140 ppm Piperazine carbons: ~40-50 ppm Methyl carbon: ~19-21 ppm | Confirms carbon framework and presence of key functional groups. |
| Mass Spec (MS) | Expected [M+H] ⁺ : 205.1332 | Confirms molecular weight and elemental composition (with HRMS). |
| FT-IR | Strong amide C=O stretch: ~1630-1650 cm ⁻¹ | Confirms the presence of the key amide functional group. |
| HPLC-UV | Single major peak with UV detection at ~230 nm & 254 nm. | Purity determination and quantification. A C18 column with a mobile phase of acetonitrile/water is a standard starting point. [8] [9] |

Applications in Drug Development

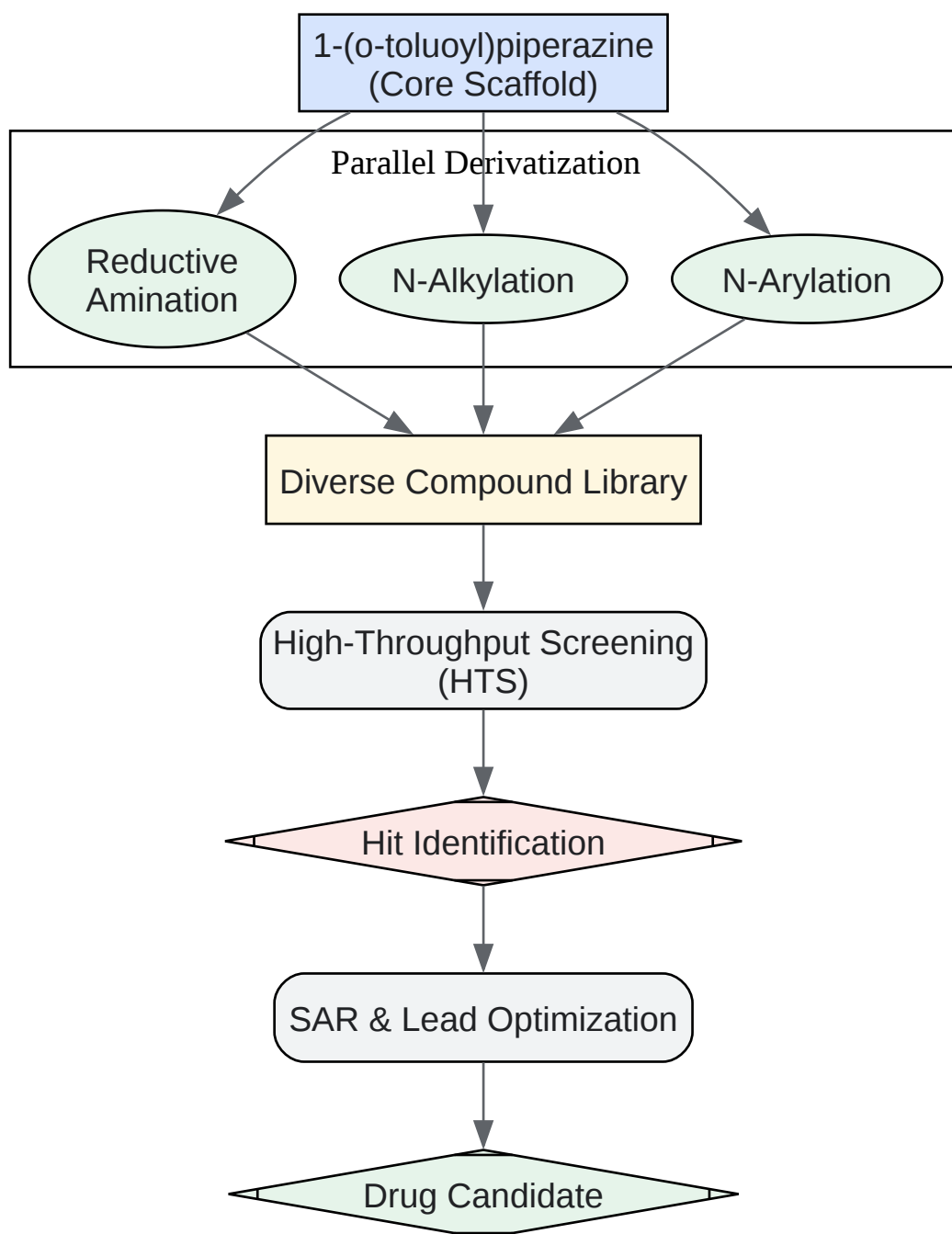
The true value of a molecule like 1-(*o*-toluoyl)piperazine lies in its potential as a building block or scaffold for creating more complex and potent drug candidates.[\[3\]](#)[\[10\]](#)

Scaffold for Library Synthesis

The free secondary amine on the piperazine ring is a prime handle for further chemical modification. This allows for the rapid generation of a library of diverse compounds, a cornerstone of modern drug discovery.

Experimental Workflow: Library Synthesis

- Core Synthesis: Synthesize and purify 1-(o-toluoyl)piperazine as the core scaffold.
- Derivatization: In a parallel synthesizer or multi-well plate, react the core scaffold with a variety of building blocks targeting the free N-H group. Common reactions include:
 - Reductive Amination: With various aldehydes/ketones.
 - N-Alkylation: With alkyl halides.[2]
 - N-Arylation: Using Buchwald-Hartwig or Ullmann coupling with aryl halides.[2]
 - Sulfonylation: With sulfonyl chlorides.
- High-Throughput Screening (HTS): Screen the resulting library of novel compounds against a panel of biological targets (e.g., receptor binding assays, enzyme inhibition assays).
- Hit-to-Lead Optimization: Identify "hit" compounds with promising activity. Synthesize further analogs to refine the structure-activity relationship (SAR) and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.



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Caption: Workflow for drug discovery using a core scaffold approach.

Conclusion

1-(o-toluoyl)piperazine represents a molecule of significant potential, not necessarily as an end-product therapeutic, but as a highly valuable intermediate and chemical scaffold. Its

synthesis is straightforward, based on fundamental and reliable organic reactions. While its specific biological profile requires empirical investigation, its structural class strongly suggests potential activity within the central nervous system. For researchers in medicinal chemistry and drug development, 1-(o-toluoyl)piperazine offers a robust starting point for the construction of novel, diverse, and potentially potent therapeutic agents. The methodologies and conceptual frameworks presented in this guide provide a comprehensive foundation for initiating such research endeavors.

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